![molecular formula C14H21N3O3 B2861885 N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]oxane-4-carboxamide CAS No. 1704658-35-4](/img/structure/B2861885.png)

N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]oxane-4-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

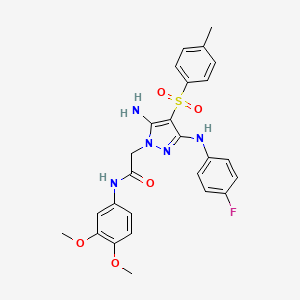

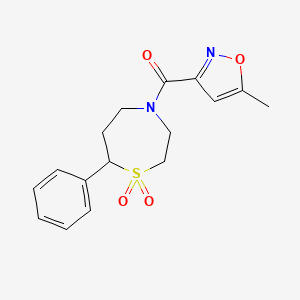

The compound “N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)tetrahydro-2H-pyran-4-carboxamide” is a complex organic molecule that contains a pyrazole ring and two tetrahydropyran rings . Tetrahydropyran is an organic compound consisting of a saturated six-membered ring containing five carbon atoms and one oxygen atom .

Synthesis Analysis

While specific synthesis methods for this compound are not available, tetrahydropyran derivatives are commonly synthesized from the reaction of alcohols and 3,4-dihydropyran .Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple ring structures. Tetrahydropyran has a six-membered ring structure with five carbon atoms and one oxygen atom .Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Characterization

One area of application involves the synthesis and characterization of these compounds. For instance, studies have demonstrated methods for the microwave-assisted synthesis of tetrazolyl pyrazole amides, highlighting their bactericidal, pesticidal, herbicidal, and antimicrobial activities (Jun Hu et al., 2011). Similarly, the synthesis of pyrazole-1-carboxamide derivatives has shown promising antimicrobial properties (E. Sharshira & N. M. Hamada, 2011).

Antifungal and Antimicrobial Activities

The antifungal and antimicrobial activities of pyrazole derivatives are notable. A study on novel pyrazole carboxamide derivatives revealed their inhibitory effect on human carbonic anhydrase enzyme, suggesting potential as antiglaucoma agents (E. Şen et al., 2013). Another research effort developed novel 1,5-disubstituted-1H-pyrazole-4-carboxamide derivatives with significant in vitro antifungal activities, indicating their potential as fungicide candidates (C. Zhang et al., 2023).

Structural Analysis and Drug Design

The structural analysis of these compounds provides insights crucial for drug design. For example, the crystallographic and dynamic NMR spectroscopy study of N-(azol-N-yl) formamides shed light on their molecular structures, offering valuable information for designing molecules with desired properties (L. Salazar et al., 1993).

Nematocidal Evaluation

Interestingly, some pyrazole carboxamide derivatives also exhibit nematocidal activity. A study synthesized and evaluated the nematocidal activity of 3-(trifluoromethyl)-1H-pyrazole-4-carboxamide derivatives, finding some with promising activity against M. incognita, a nematode species (Wen Zhao et al., 2017).

Wirkmechanismus

Target of Action

Similar compounds have been found to targetcAMP-specific 3’,5’-cyclic phosphodiesterase 4B , which plays a crucial role in signal transduction processes.

Mode of Action

Based on its structural similarity to other compounds, it may interact with its target by binding to the active site, thereby modulating the activity of the target protein .

Biochemical Pathways

Given its potential target, it may influence pathways related tocAMP signaling .

Result of Action

Based on its potential target, it may modulate camp levels, thereby influencing cellular processes regulated by this second messenger .

Eigenschaften

IUPAC Name |

N-[1-(oxan-4-yl)pyrazol-4-yl]oxane-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N3O3/c18-14(11-1-5-19-6-2-11)16-12-9-15-17(10-12)13-3-7-20-8-4-13/h9-11,13H,1-8H2,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTHCCIVFDBUMID-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1C(=O)NC2=CN(N=C2)C3CCOCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-phenoxypropanamide](/img/structure/B2861806.png)

methanone](/img/structure/B2861807.png)

![N-{2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-N'-[2-(methylsulfanyl)phenyl]ethanediamide](/img/structure/B2861809.png)

![3-(1H-pyrazol-1-yl)-6-[4-(pyridin-2-yl)piperazine-1-carbonyl]pyridazine](/img/structure/B2861810.png)

![N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-1-methyl-2-(propan-2-yl)-1H-imidazole-4-sulfonamide](/img/structure/B2861811.png)

![2-((5-ethoxy-1H-benzo[d]imidazol-2-yl)thio)-1-morpholinoethanone](/img/structure/B2861814.png)

![3-nitro-N-[4-(2-phenyl-1,3-thiazol-4-yl)phenyl]benzamide](/img/structure/B2861818.png)

![20-chloro-10-thia-1,12,21-triazapentacyclo[11.8.0.03,11.04,9.014,19]henicosa-3(11),4(9),12,14,16,18,20-heptaen-2-one](/img/structure/B2861822.png)